Enzyme Substrate Kinetics: Agaroheptaose vs. Agarotriose vs. Agaropentaose
In a direct head-to-head kinetic study using purified VejABG (a β-agarooligosaccharide hydrolase from Vibrio sp. EJY3), agaroheptaose (DP7) exhibited a Km of 1.76 ± 0.24 mM, Vmax of 3.92 ± 0.16 U/mg, and kcat of 6.07 ± 0.25 s⁻¹. This is intermediate between agaropentaose (DP5: Km 1.73 ± 0.13 mM, Vmax 4.63 ± 0.06 U/mg, kcat 7.17 ± 0.10 s⁻¹) and significantly different from agarotriose (DP3: Km 3.25 ± 0.38 mM, Vmax 9.12 ± 0.54 U/mg, kcat 14.14 ± 0.83 s⁻¹) [1]. The approximately 1.85-fold lower Km of DP7 versus DP3 indicates higher apparent binding affinity for DP7, while the 2.33-fold lower kcat indicates slower turnover.
| Evidence Dimension | Enzyme kinetics (Km, Vmax, kcat) for VejABG β-agarooligosaccharide hydrolase |
|---|---|
| Target Compound Data | Km: 1.76 ± 0.24 mM; Vmax: 3.92 ± 0.16 U/mg; kcat: 6.07 ± 0.25 s⁻¹ |
| Comparator Or Baseline | Agarotriose (DP3): Km 3.25 ± 0.38, Vmax 9.12 ± 0.54, kcat 14.14 ± 0.83; Agaropentaose (DP5): Km 1.73 ± 0.13, Vmax 4.63 ± 0.06, kcat 7.17 ± 0.10 |
| Quantified Difference | DP7 Km 1.85-fold lower than DP3; DP7 kcat 2.33-fold lower than DP3; DP7 Km similar to DP5 (1.76 vs. 1.73) |
| Conditions | Purified VejABG enzyme, triplicate experiments, 1 unit = 1 μmol/min galactose released, data as mean ± SD |
Why This Matters
Selecting agaroheptaose over agarotriose as an enzyme substrate yields different kinetic behavior, which is critical for researchers designing agarose saccharification workflows or studying structure-activity relationships of agarolytic enzymes.
- [1] Lee CH, Kim HT, Yun EJ, Lee SH, Kim SR, Kim KH, Choi IG. Biochemical characterization of a novel β-agarooligosaccharide hydrolase (VejABG) from Vibrio sp. EJY3. Table 2. Applied and Environmental Microbiology. 2014. PMC4178691. View Source
